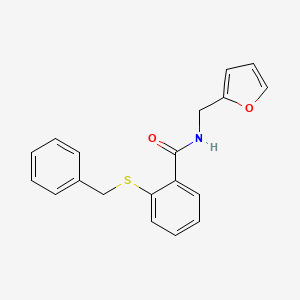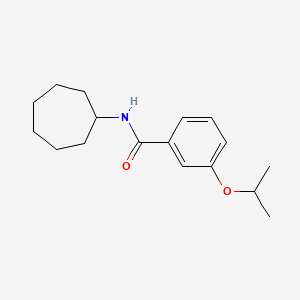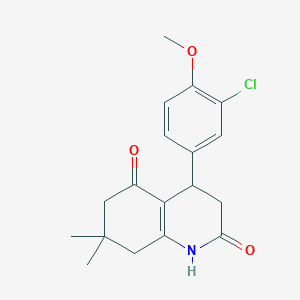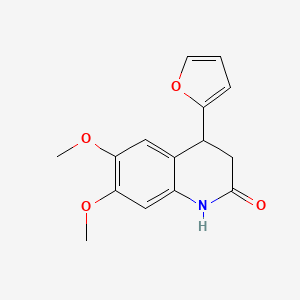
2-(benzylthio)-N-(2-furylmethyl)benzamide
Descripción general
Descripción
2-(benzylthio)-N-(2-furylmethyl)benzamide, also known as BTF, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. BTF is a member of the benzamide family of compounds, which have been shown to have anti-tumor effects through the inhibition of histone deacetylases (HDACs). In
Mecanismo De Acción
The mechanism of action of 2-(benzylthio)-N-(2-furylmethyl)benzamide involves the inhibition of HDACs, which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has been shown to inhibit HDAC1, HDAC2, and HDAC3, which are known to be overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis. This compound has been shown to increase the expression of tumor suppressor genes and decrease the expression of oncogenes in cancer cells. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(benzylthio)-N-(2-furylmethyl)benzamide in lab experiments is its high purity and yield, which makes it suitable for use in a variety of assays. This compound has also been shown to have minimal toxicity in normal cells, making it a safer alternative to other chemotherapeutic agents. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Direcciones Futuras
For 2-(benzylthio)-N-(2-furylmethyl)benzamide include further optimization of its synthesis method to improve yield and purity. In addition, studies are needed to investigate the potential of this compound in combination therapy with other chemotherapeutic agents. Further studies are also needed to determine the optimal dosage and administration route for this compound in cancer treatment. Finally, studies are needed to investigate the potential of this compound in other disease models, such as inflammatory diseases and neurological disorders.
Conclusion:
In conclusion, this compound is a promising candidate for cancer treatment due to its anti-tumor effects, minimal toxicity in normal cells, and potential for combination therapy. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research. Further studies are needed to investigate the potential of this compound in combination therapy with other chemotherapeutic agents and in other disease models.
Aplicaciones Científicas De Investigación
2-(benzylthio)-N-(2-furylmethyl)benzamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-19(20-13-16-9-6-12-22-16)17-10-4-5-11-18(17)23-14-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFRHUROPWBISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,5-dimethylphenoxy)ethyl]-2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-methylacetamide](/img/structure/B4413565.png)

![1-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4413594.png)
amine hydrochloride](/img/structure/B4413596.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4413599.png)
![ethyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B4413606.png)

![2,5-dimethyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4413613.png)
![4-{2-[(2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4413616.png)
![4-(3-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4413628.png)
![4-[2-(3,4-dimethyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4413636.png)

![3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4413641.png)
![1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine](/img/structure/B4413650.png)